An In-depth Technical Guide to 5-Nitro-2-furoic Acid: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 5-Nitro-2-furoic Acid: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-2-furoic acid is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science. As a derivative of 2-furoic acid, its chemical scaffold is a recurring motif in various pharmacologically active agents. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and key experimental methodologies related to 5-Nitro-2-furoic acid. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and material science, facilitating a deeper understanding and application of this versatile compound.
Chemical Properties and Structure
5-Nitro-2-furoic acid presents as a white to light yellow or yellow crystalline powder.[1][2] Its fundamental chemical and physical properties are summarized in the tables below, providing a quantitative basis for its application in experimental settings.
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | White to cream to yellow to brown, crystals or powder or crystalline powder | [1] |
| Melting Point | 185-189 °C | [3] |
| Boiling Point | 281.7 °C (rough estimate) | [3] |
| Solubility | Slightly soluble in water, DMSO, and Methanol. | |
| pKa (Predicted) | 2.06 ± 0.10 | [3] |
Molecular and Structural Identifiers
| Identifier | Value | Source(s) |
| Molecular Formula | C₅H₃NO₅ | [2] |
| Molecular Weight | 157.08 g/mol | [2] |
| IUPAC Name | 5-nitrofuran-2-carboxylic acid | [4] |
| SMILES | O=C(O)c1ccc(--INVALID-LINK--[O-])o1 | [2] |
| InChI | InChI=1S/C5H3NO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8) | [3] |
| InChIKey | IODMEDPPCXSFLD-UHFFFAOYSA-N | [2] |
| CAS Number | 645-12-5 | [2] |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis, purification, and characterization of 5-Nitro-2-furoic acid.
Synthesis: Nitration of 2-Furoic Acid
The primary route for the synthesis of 5-Nitro-2-furoic acid is the nitration of 2-furoic acid. The following protocol is a representative method based on established chemical principles.
Materials:
-
2-Furoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled water
-
Beaker
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
In a beaker, dissolve 2-furoic acid in concentrated sulfuric acid with cooling in an ice bath and continuous stirring.
-
Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the 2-furoic acid solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time to ensure complete nitration.
-
Pour the reaction mixture onto crushed ice with stirring.
-
The crude 5-Nitro-2-furoic acid will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold distilled water to remove residual acid.
-
The crude product can then be purified by recrystallization.
Purification: Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.
Materials:
-
Crude 5-Nitro-2-furoic acid
-
Recrystallization solvent (e.g., water or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude 5-Nitro-2-furoic acid in a minimum amount of hot solvent in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals of purified 5-Nitro-2-furoic acid will form.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals, for example, in a desiccator or a vacuum oven.[5]
Characterization
The identity and purity of the synthesized 5-Nitro-2-furoic acid can be confirmed using various spectroscopic techniques.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the furan (B31954) ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the five carbon atoms in the molecule.
2.3.2. Infrared (IR) Spectroscopy
The IR spectrum of 5-Nitro-2-furoic acid will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the symmetric and asymmetric stretches of the nitro group.[6][7][8]
2.3.3. Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of 5-Nitro-2-furoic acid. The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.[9]
Biological Activity and Applications
5-Nitro-2-furoic acid serves as a precursor in the synthesis of various compounds with notable biological activities. While the direct signaling pathways of 5-Nitro-2-furoic acid are not extensively documented, its derivatives have been shown to target specific enzymes.
General Antibacterial Mechanism of Nitrofurans
Nitrofurans, as a class of compounds, are prodrugs that require enzymatic reduction of the nitro group to exert their antibacterial effects. This process generates reactive intermediates that can damage bacterial DNA, ribosomes, and other macromolecules.[10]
Inhibition of Isocitrate Lyase by Derivatives
Derivatives of 5-Nitro-2-furoic acid, such as its hydrazones, have been synthesized and evaluated as inhibitors of isocitrate lyase (ICL), an essential enzyme in the glyoxylate (B1226380) cycle of various pathogens, including Mycobacterium tuberculosis.[11][12][13][14] The glyoxylate cycle is crucial for the survival of these organisms under certain conditions, making ICL an attractive target for the development of new antimicrobial agents. The inhibition of ICL disrupts the metabolic flexibility of the pathogen, leading to its demise.
Visualizations
The following diagrams illustrate the key processes and concepts discussed in this guide.
Synthesis and Analysis Workflow
Caption: Workflow for the synthesis, purification, and analysis of 5-Nitro-2-furoic acid.
General Mechanism of Action of Nitrofurans
Caption: General mechanism of antibacterial action of nitrofurans.
Inhibition of Isocitrate Lyase by 5-Nitro-2-furoic Acid Derivatives
Caption: Inhibition of the pathogen's Isocitrate Lyase by derivatives of 5-Nitro-2-furoic acid.
References
- 1. prepchem.com [prepchem.com]
- 2. 5-Nitro-2-furoic acid, 98+% | CymitQuimica [cymitquimica.com]
- 3. 5-硝基-2-糠酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Nitro-2-Furoic Acid | C5H3NO5 | CID 12577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. 5-Nitro-2-furoic acid(645-12-5) Raman [m.chemicalbook.com]
- 9. 5-Nitrofuran-2-carboxylic acid [webbook.nist.gov]
- 10. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Inhibitors for Isocitrate Lyase of Mycobacterium tuberculosis and Non-M. tuberculosis: A Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a Novel Inhibitor Structure of Mycobacterium tuberculosis Isocitrate Lyase [mdpi.com]
- 14. 5-Nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides: synthesis, in vitro antimycobacterial activity, cytotoxicity, and isocitrate lyase inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
